3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole
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Overview
Description
1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE is a complex organic compound that features an indole moiety, a morpholine ring, and a phosphine oxide group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The morpholine and phosphine oxide groups can be introduced through subsequent substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different indole derivatives with altered functional groups.
Substitution: The morpholine and phosphine oxide groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction can produce various indole derivatives with different functional groups.
Scientific Research Applications
1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The morpholine and phosphine oxide groups can enhance the compound’s solubility and stability, further influencing its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Morpholine derivatives: Compounds with morpholine rings that exhibit various biological activities.
Phosphine oxide derivatives: Compounds containing phosphine oxide groups with diverse chemical properties.
Uniqueness
1H-INDOL-3-YL(MORPHOLINO)METHYL(DIMORPHOLINO)PHOSPHINE OXIDE is unique due to its combination of indole, morpholine, and phosphine oxide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.
Properties
Molecular Formula |
C21H31N4O4P |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[dimorpholin-4-ylphosphoryl(1H-indol-3-yl)methyl]morpholine |
InChI |
InChI=1S/C21H31N4O4P/c26-30(24-7-13-28-14-8-24,25-9-15-29-16-10-25)21(23-5-11-27-12-6-23)19-17-22-20-4-2-1-3-18(19)20/h1-4,17,21-22H,5-16H2 |
InChI Key |
ALRMUAGBCZVUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CNC3=CC=CC=C32)P(=O)(N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
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